1-(1{H}-tetrazol-1-yl)acetone

Description

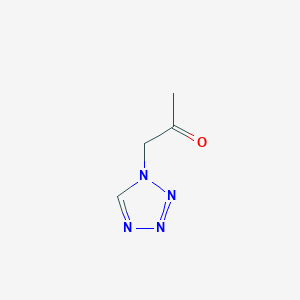

1-(1H-Tetrazol-1-yl)acetone is a heterocyclic compound featuring a tetrazole ring linked to an acetone moiety. Tetrazoles are nitrogen-rich aromatic rings known for their stability and bioisosteric properties, making them valuable in pharmaceuticals, agrochemicals, and material sciences . This compound’s structure combines the reactivity of the tetrazole group with the ketone functionality, enabling diverse chemical modifications and applications in drug synthesis and coordination chemistry .

Properties

IUPAC Name |

1-(tetrazol-1-yl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c1-4(9)2-8-3-5-6-7-8/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKAQFMJYDODWDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C=NN=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1{H}-Tetrazol-1-yl)acetone can be synthesized through a heterocyclization reaction involving primary amines, orthoesters, and azides. One common method involves the reaction of primary amines or their salts with orthoesters and sodium azide in an acetic acid medium . Another approach includes the microwave-assisted reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2]-cycloaddition with dicyandiamide and sodium azide .

Industrial Production Methods: Industrial production of tetrazole derivatives often involves eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to achieve high yields with minimal environmental impact .

Chemical Reactions Analysis

Cycloaddition Reactions

The tetrazole ring participates in [2+3] cycloaddition reactions due to its electron-rich nature. For example:

- Diels-Alder Reactions : 1-(1H-Tetrazol-1-yl)acetone derivatives react with dienes (e.g., 2,3-dimethyl-1,3-butadiene) under acidic conditions to form naphthoquinone derivatives. Subsequent oxidation with chromium(VI) oxide yields fused quinone-tetrazole systems .

| Substrate | Diene | Conditions | Yield | Reference |

|---|---|---|---|---|

| Tetrazolylphenyl-1,4-benzoquinone | 2,3-Dimethyl-1,3-butadiene | Glacial acetic acid, 48–72 h | 76% |

Substitution Reactions

The tetrazole nitrogen and acetone carbonyl group are reactive sites:

- Nucleophilic Substitution : The tetrazole’s N1 position undergoes alkylation or arylation. For instance, reaction with arenediazonium salts forms aryl-tetrazole derivatives under copper(I) oxide catalysis .

- Thiocyclization : Reaction with thiourea in mineral acids generates isothiuronium intermediates, which cyclize to form 1,3-oxathiol-2-ones .

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Tetrazolylphenyl-1,4-naphthoquinone | Thiourea, HCl | RT, 12 h → 100°C, 2 h | Naphtho[2,1-d] oxathiol-2-one | 85% |

Coordination Chemistry

The tetrazole ring acts as a ligand for metal ions:

- Zinc Complexation : Forms stable complexes with Zn²⁺ via tetrazole nitrogen coordination. This property is exploited in catalytic systems for azide-nitrile cycloadditions .

| Metal Salt | Solvent | Application | Reference |

|---|---|---|---|

| ZnCl₂ | Isopropanol | Catalyzes tetrazole synthesis |

Oxidation and Reduction

- Ketone Oxidation : The acetone moiety resists typical oxidation but forms carboxylic acids under strong conditions (e.g., CrO₃/H₂SO₄) .

- Ketone Reduction : Sodium borohydride reduces the carbonyl to a secondary alcohol, enhancing solubility for biological applications .

| Reaction Type | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Reduction | NaBH₄ | EtOH, RT, 1 h | 1-(1H-Tetrazol-1-yl)propan-2-ol | 92% |

Heterocycle Functionalization

The compound serves as a precursor for fused heterocycles:

- Oxathiolone Synthesis : Reacts with thiourea in HCl to form isothiuronium salts, which cyclize into 1,3-oxathiol-2-ones under heat .

- Acrylonitrile Derivatives : Microwave-assisted reactions with Fe₂O₃@cellulose@Mn catalysts yield (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitriles (up to 98% yield) .

Mechanistic Insights

- Cycloadditions : Follow a concerted mechanism where the tetrazole’s HOMO interacts with the dienophile’s LUMO .

- Substitution at N1 : Proceeds via an SN2 pathway, with copper catalysts stabilizing transition states .

Comparative Reactivity

| Feature | 1-(1H-Tetrazol-1-yl)acetone | 5-Aminotetrazole |

|---|---|---|

| Nucleophilicity | Moderate (tetrazole N1) | High (amino group) |

| Metal Coordination | Zn²⁺, Cu⁺ | Zn²⁺, Fe³⁺ |

| Thermal Stability | Stable to 200°C | Decomposes above 150°C |

Scientific Research Applications

1-(1{H}-Tetrazol-1-yl)acetone has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

Biology: Employed in DNA synthesis and as a probe in biochemical assays.

Medicine: Investigated for its potential as an antibacterial, antifungal, and anticancer agent.

Industry: Utilized in the production of explosives, propellants, and as a stabilizer in photography

Mechanism of Action

The mechanism of action of 1-(1{H}-tetrazol-1-yl)acetone involves its interaction with molecular targets through its electron-rich tetrazole ring. This ring can stabilize negative charges by delocalizing electrons, making it advantageous for receptor-ligand interactions. The compound’s ability to penetrate cell membranes due to its solubility in lipids enhances its effectiveness in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Differences

2-(1H-Tetrazol-1-yl)acetic Acid Monohydrate

- Structure : Contains a carboxylic acid group instead of a ketone, forming a hydrate.

- Hydrogen Bonding : Exhibits O–H⋯O and O–H⋯N interactions, creating a 2D network parallel to the bc plane .

- Applications : Used as a pharmaceutical intermediate for antibiotics, leveraging its coordination properties with metals .

1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone

- Structure : Replaces the tetrazole with a nitro-substituted imidazole ring.

- Geometry : The nitro and carbonyl groups are tilted at 9.16° and 65.47° relative to the imidazole plane, contrasting with the planar tetrazole-acetone system .

- Interactions : Forms C–H⋯N/O hydrogen bonds, leading to a 2D sheet structure .

1-[(1-Phenyl-1H-tetrazol-5-yl)thio]acetone

- Structure : Incorporates a phenyl-thio group at the tetrazole’s 5-position.

Key Differences :

- 1-(1H-Tetrazol-1-yl)acetone’s synthesis likely requires milder conditions than metal-catalyzed click chemistry routes used for 1,5-disubstituted tetrazoles .

- Unlike carboxylic acid derivatives (e.g., 2-(1H-tetrazol-1-yl)acetic acid), the acetone moiety may reduce polarity, altering solubility .

Antioxidant Activity

- Tetrazole Derivatives (S10) : Exhibit radical scavenging activity via DPPH assays, with compound S10 showing the highest activity due to electron-donating substituents .

- 1-(1H-Tetrazol-1-yl)acetone: No direct data, but the ketone group may enable Schiff base formation, enhancing metal-chelation-based antioxidant mechanisms .

Physicochemical Properties

Biological Activity

1-(1H-tetrazol-1-yl)acetone is a compound that belongs to the tetrazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. Tetrazoles are known for their ability to mimic carboxylic acids, providing a unique scaffold for drug design. This article explores the biological activity of 1-(1H-tetrazol-1-yl)acetone, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrazole derivatives, including 1-(1H-tetrazol-1-yl)acetone. A series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols were synthesized and evaluated for their ability to destabilize microtubules, leading to apoptosis in cancer cells. Notably, compound 6–31 exhibited significant potency against various cancer cell lines, including SGC-7901, A549, and HeLa, with IC50 values ranging from 0.090 to 0.650 μM . The mechanism involves inhibition of tubulin polymerization and disruption of the microtubule network.

Antibacterial and Antifungal Activities

Tetrazole derivatives have also shown promising antibacterial and antifungal activities. For instance, compounds derived from tetrazoles demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with varying degrees of inhibition compared to standard antibiotics . The structure-activity relationship indicated that specific substituents on the tetrazole ring could enhance antimicrobial efficacy.

Anti-inflammatory and Analgesic Effects

In addition to anticancer and antimicrobial properties, tetrazoles have been investigated for their anti-inflammatory and analgesic effects. Studies suggest that certain tetrazole derivatives can modulate inflammatory pathways, potentially serving as therapeutic agents for conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

The SAR of tetrazole derivatives indicates that modifications at specific positions on the tetrazole ring can significantly influence biological activity. For example:

| Substituent Position | Effect on Activity |

|---|---|

| 5-position | Enhances antibacterial properties |

| 4-position | Increases cytotoxicity against cancer cells |

| N-substituents | Modulate pharmacokinetic properties |

These findings underscore the importance of careful design in developing new therapeutic agents based on the tetrazole scaffold.

Case Studies

Case Study 1: Microtubule Destabilizers

A study investigated a series of tetrazole derivatives as microtubule destabilizers. Compound 6–31 was found to arrest cell cycle progression at the G2/M phase and induce apoptosis in SGC-7901 cells. This highlights the potential of tetrazoles in targeting microtubule dynamics in cancer therapy .

Case Study 2: Antimicrobial Screening

Another study focused on synthesizing various substituted tetrazoles and evaluating their antimicrobial activity using disc diffusion methods. Compounds exhibited notable zones of inhibition against pathogenic bacteria, suggesting their potential as new antibacterial agents .

Q & A

Basic: What are the common synthetic routes for preparing 1-(1H-tetrazol-1-yl)acetone?

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. A widely used method involves reacting 1H-tetrazole with α-haloacetone derivatives (e.g., chloroacetone) in polar aprotic solvents like dimethylformamide (DMF) under reflux conditions. Catalysts such as potassium carbonate may enhance reaction efficiency by neutralizing acidic byproducts . For example, ethyl chloroacetate has been employed in analogous tetrazole syntheses, yielding derivatives with high purity after extraction with diethyl ether . Alternative routes include the use of sodium azide in cyclization reactions with nitrile precursors, though this requires careful temperature control to avoid hazardous intermediates .

Advanced: How can reaction conditions be optimized to improve yields in tetrazole-acetone derivatives?

Basic: What spectroscopic techniques are essential for characterizing 1-(1H-tetrazol-1-yl)acetone?

Key techniques include:

- NMR : and NMR to confirm the tetrazole ring (δ ~8.5–9.5 ppm for tetrazole protons) and acetone moiety (δ ~2.1–2.3 ppm for methyl groups) .

- FTIR : Peaks at ~1600–1650 cm (C=O stretch) and ~2500–2600 cm (N-H of tetrazole) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 141.0641 for CHNO) .

Advanced: How can X-ray crystallography resolve ambiguities in structural assignments?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry. For example, the crystal structure of 2-(1H-tetrazol-1-yl)acetic acid monohydrate revealed a planar tetrazole ring and hydrogen-bonding networks stabilizing the lattice . Tools like SHELXL refine structural models against diffraction data, even for twinned crystals or high-resolution datasets . Challenges include growing suitable crystals—often achieved via slow evaporation of acetone/water mixtures .

Basic: What are the primary applications of 1-(1H-tetrazol-1-yl)acetone in pharmaceutical research?

The compound serves as a versatile intermediate in antibiotics (e.g., β-lactam analogs) and antifungal agents. Its tetrazole moiety enhances metabolic stability and bioavailability, making it valuable in drug design . Coordination chemistry applications include forming metal complexes for catalysis or materials science .

Advanced: How do solvent impurities affect analytical results for tetrazole-acetone derivatives?

Trace acetone impurities (e.g., aldehydes or ketones) can skew spectroscopic data or reaction outcomes. Comprehensive gas chromatography (GC×GC) with cryogenic focusing detects impurities at ppm levels, critical for reproducibility in kinetic studies . For example, solvent venting during injection minimizes acetone interference in impurity profiling .

Basic: What safety precautions are necessary when handling 1-(1H-tetrazol-1-yl)acetone?

- Storage : Keep in a desiccator at 2–8°C to prevent hydrolysis of the tetrazole ring .

- Reactivity : Avoid strong oxidizers and moisture; tetrazole derivatives are prone to exothermic decomposition .

- PPE : Use nitrile gloves and fume hoods due to potential irritancy .

Advanced: How can computational methods address contradictions in reported biological activities?

Molecular docking (e.g., AutoDock Vina) and QSAR models can reconcile discrepancies by predicting binding affinities to targets like fungal CYP51 (critical for antifungal activity) . For instance, variations in substituent electronegativity may explain differing IC values across analogs . Meta-analyses of PubChem BioAssay data (e.g., AID 1259351) further validate hypotheses .

Basic: What are the challenges in scaling up laboratory synthesis to pilot-scale production?

Key issues include:

- Exotherm Management : Batch reactors require precise temperature control to avoid runaway reactions .

- Purification : Column chromatography is impractical at scale; alternatives like recrystallization from ethanol/water mixtures improve cost efficiency .

- Byproduct Mitigation : AI tools optimize catalyst loading (e.g., CuSO/sodium ascorbate ratios) to minimize waste .

Advanced: How can isotopic labeling elucidate the metabolic fate of 1-(1H-tetrazol-1-yl)acetone?

-labeling at the acetone carbonyl enables tracking via LC-MS/MS in hepatocyte assays. Studies show rapid hepatic clearance (t ~2.1 h) and glucuronidation as the primary metabolic pathway . Stable isotope-assisted NMR (e.g., -tetrazole) further maps hydrolytic degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.